

# Spectroscopic Profile of Aquilarone C: A Technical Guide

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Compound of Interest		
Compound Name:	Aquilarone C	
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This technical guide provides a comprehensive overview of the spectroscopic data for **Aquilarone C**, a 2-(2-phenylethyl)chromone derivative isolated from the resinous wood of Aquilaria sinensis. The information presented herein is crucial for the identification, characterization, and further development of this natural product for potential therapeutic applications. All data is sourced from the primary literature that first described the isolation and structure elucidation of **Aquilarone C**.

# **Spectroscopic Data**

The structural characterization of **Aquilarone C** was accomplished through a combination of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. The key quantitative data from these analyses are summarized below.

## Mass Spectrometry (MS)

High-resolution electrospray ionization mass spectrometry (HRESIMS) was used to determine the molecular formula of **Aquilarone C**.



Parameter	Value
lon	[M + H]+
Measured m/z	341.1384
Calculated m/z	341.1389
Molecular Formula	C20H20O5

# **Infrared (IR) Spectroscopy**

The IR spectrum of **Aquilarone C** reveals the presence of key functional groups.

**Wavenumber (cm <sup>-1</sup> ) **	Functional Group Assignment
3448	O-H stretching
1648	C=O stretching (γ-pyrone)
1610, 1495, 1454	Aromatic C=C stretching

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

The ¹H and ¹³C NMR spectra were recorded in deuterated methanol (CD₃OD) and are pivotal for the detailed structural elucidation of **Aquilarone C**.

Table 1: <sup>1</sup>H NMR Data for **Aquilarone C** (500 MHz, CD<sub>3</sub>OD)



Position	δH (ppm)	Multiplicity	J (Hz)
3	6.10	S	
6	6.78	d	2.3
8	6.64	d	2.3
7'	2.98	t	7.2
8'	2.91	t	7.2
2'	6.94	d	2.0
5'	6.70	d	8.2
6'	6.82	dd	8.2, 2.0
5-OCH₃	3.86	s	
4'-OCH₃	3.77	s	_

Table 2: 13C NMR Data for Aquilarone C (125 MHz, CD3OD)



Position	δC (ppm)
2	166.5
3	111.9
4	183.6
4a	109.8
5	163.2
6	96.9
7	165.7
8	93.1
8a	158.4
1'	133.2
2'	122.2
3'	149.3
4'	147.8
5'	113.1
6'	117.0
7'	36.1
8'	31.0
5-OCH₃	56.5
4'-OCH₃	56.4

# **Experimental Protocols**

The following sections detail the methodologies used to obtain the spectroscopic data for **Aquilarone C**.



#### **Isolation and Purification**

**Aquilarone C** was isolated from the CHCl<sub>3</sub> extract of the resinous wood of Aquilaria sinensis. The extract was subjected to repeated column chromatography on silica gel, Sephadex LH-20, and preparative HPLC to yield the pure compound.

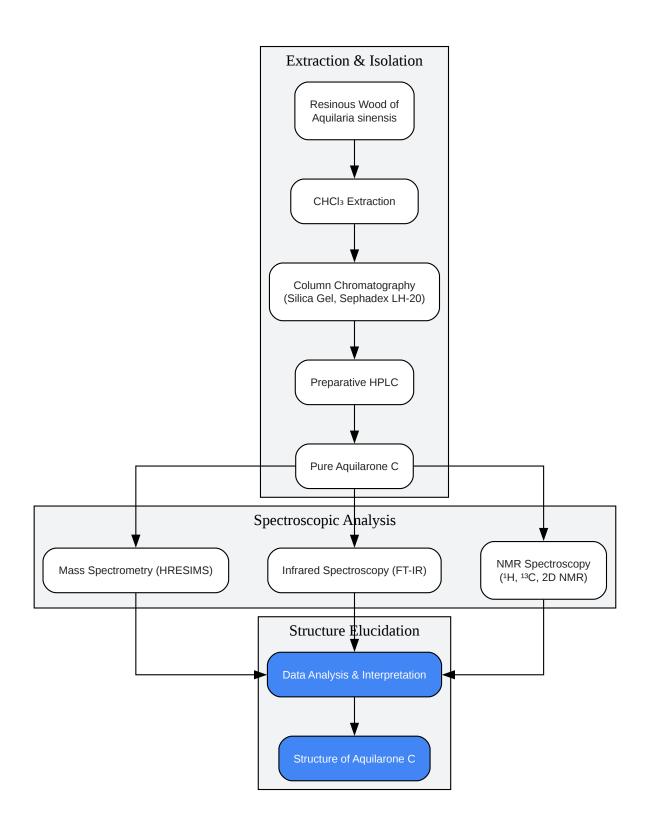
## **Spectroscopic Analysis**

- NMR Spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR spectra were acquired on a Bruker AV-500 spectrometer operating at 500 MHz for <sup>1</sup>H and 125 MHz for <sup>13</sup>C. Chemical shifts are reported in parts per million (ppm) relative to the solvent peak (CD<sub>3</sub>OD: δH 3.31, δC 49.0).
- Mass Spectrometry: HRESIMS data were obtained using an Agilent 6210 TOF mass spectrometer with an electrospray ionization source.
- IR Spectroscopy: The IR spectrum was recorded on a Nicolet 5700 FT-IR spectrometer using KBr pellets.

## **Workflow Visualization**

The general workflow for the isolation and characterization of a natural product like **Aquilarone C** is depicted in the following diagram.





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Caption: General workflow for the isolation and spectroscopic characterization of **Aquilarone C**.

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